molecular formula C8H12N4 B1482713 1-(Azidomethyl)cyclohexane-1-carbonitrile CAS No. 1909336-10-2

1-(Azidomethyl)cyclohexane-1-carbonitrile

Cat. No. B1482713
CAS RN: 1909336-10-2
M. Wt: 164.21 g/mol
InChI Key: JIUPFNUUADBECZ-UHFFFAOYSA-N
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Description

1-(Azidomethyl)cyclohexane-1-carbonitrile (1-AMC) is an organic compound belonging to the class of azides. It is a colorless solid that is soluble in both organic and aqueous solvents. 1-AMC is a versatile compound that has found numerous applications in organic synthesis and in the field of medicinal chemistry. In particular, its azide moiety has been used in the synthesis of various biologically active compounds, such as peptides and proteins. In addition, 1-AMC has been used as a reagent for the synthesis of nitriles and other organic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

Crystal Structure and Conformation

Research has shown that compounds related to "1-(Azidomethyl)cyclohexane-1-carbonitrile" exhibit interesting structural properties. For instance, a study detailed the crystal structure of a related compound, revealing that the carbonitrile molecule comprises fused six-membered rings with the cyclohexane ring adopting a chair conformation, indicating potential for further structural analysis and applications in crystallography and material science (Xuan Liu et al., 2011).

Chemical Synthesis and Reactions

Novel Synthesis Methods

A copper-catalyzed decarboxylative cross-coupling process using ACCN (a related cyano source) demonstrates the utility of similar compounds in synthesizing β,γ-unsaturated nitriles, highlighting innovative approaches to nitrile synthesis with broad substrate applicability and moderate yields, thus contributing to advancements in organic synthesis (B. Gao et al., 2016).

Material Science Applications

Nitrogen-doped Carbon Nanotubes

Research utilizing azobis(cyclohexanecarbonitrile) for the microwave synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates showcases the potential of related compounds in developing mesoporous, hierarchical nanostructures. These materials exhibit significant application potential in energy storage, particularly as anodes in lithium-ion batteries, due to their high capacity and stability during cycling (V. Sridhar et al., 2015).

Advanced Organic Chemistry

Tandem Alder-ene and Diels-Alder Reactions

A study exploring the reactions of 1-methylcycloprop-2-ene-1-carbonitrile with cyclohexa-1,4-diene and alloocimene resulted in the formation of addition products through consecutive Alder-ene and Diels-Alder reactions. This underscores the utility of related compounds in facilitating complex organic transformations, contributing to the synthesis of novel organic compounds with potential applications across pharmaceuticals and materials science (O. Lodochnikova et al., 2010).

properties

IUPAC Name

1-(azidomethyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-6-8(7-11-12-10)4-2-1-3-5-8/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUPFNUUADBECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)cyclohexane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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